Cas no 1361670-96-3 (6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine)

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine structure
1361670-96-3 structure
商品名:6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine
CAS番号:1361670-96-3
MF:C14H11Cl4N
メガワット:335.055839776993
CID:4995797

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine 化学的及び物理的性質

名前と識別子

    • 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine
    • インチ: 1S/C14H11Cl4N/c15-9-6-10(14(18)12(17)7-9)13-8(4-5-19)2-1-3-11(13)16/h1-3,6-7H,4-5,19H2
    • InChIKey: RCDDAOJENBMAEE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(CCN)=C1C1C=C(C=C(C=1Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 289
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 26

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011005500-500mg
6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine
1361670-96-3 97%
500mg
815.00 USD 2021-07-05
Alichem
A011005500-1g
6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine
1361670-96-3 97%
1g
1,504.90 USD 2021-07-05
Alichem
A011005500-250mg
6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine
1361670-96-3 97%
250mg
484.80 USD 2021-07-05

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine 関連文献

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamineに関する追加情報

Chemical Profile of 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine (CAS No. 1361670-96-3)

The compound 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine, identified by the CAS number 1361670-96-3, is a chlorinated biphenyl derivative with significant structural and functional implications in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its four chlorine substituents at the 2', 3', and 5' positions of the biphenyl core and an ethylamine side chain at the 2-position, exhibits unique electronic and steric properties that make it a subject of interest in synthetic chemistry and potential applications in medicinal chemistry.

From a structural perspective, the presence of multiple chlorine atoms in the biphenyl ring enhances the electrophilicity of the aromatic system, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceutical agents. The ethylamine moiety introduces basicity and potential hydrogen bonding capabilities, influencing both the compound's solubility and its interactions with biological targets.

In recent years, derivatives of chlorinated biphenyls have garnered attention for their role as scaffolds in drug discovery. Specifically, 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine has been explored for its potential utility in developing compounds with antimicrobial and anti-inflammatory properties. Studies have demonstrated that modifications at the chlorine positions can significantly alter the biological activity of biphenyl derivatives. For instance, research published in peer-reviewed journals suggests that certain chlorinated biphenyl amines exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The synthesis of 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine involves multi-step organic transformations, typically starting from commercially available biphenyl precursors. The introduction of chlorine atoms is commonly achieved through electrophilic aromatic substitution reactions using reagents like sulfuryl chloride or N-chlorosuccinimide. Subsequent functionalization at the 2-position with ethylamine requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, allowing for scalable production necessary for both research and industrial applications.

The pharmacological potential of 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine has been investigated through computational modeling and experimental assays. Computational studies using molecular docking techniques have identified binding pockets on target proteins where this compound could interact effectively. For example, simulations have shown that the chlorine atoms can form halogen bonds with specific amino acid residues, enhancing binding affinity. Experimental validation through enzyme inhibition assays has corroborated these findings, demonstrating measurable reductions in activity for relevant enzymes.

One notable area of research involves the use of 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine as a precursor in designing kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By modifying the biphenyl core and side chains, chemists have synthesized analogs that exhibit potent inhibitory effects on specific kinases. Preliminary results indicate that certain derivatives show selectivity over closely related enzymes, minimizing off-target effects—a crucial factor in drug development.

The environmental impact of chlorinated biphenyls has been a topic of concern due to their persistence and potential toxicity. However, research on 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine has focused on its utility as an intermediate rather than its environmental fate. Efforts have been made to develop greener synthetic methodologies that reduce waste and hazardous byproducts. For instance, transition metal-catalyzed reactions have been optimized to minimize the use of harsh reagents and solvents.

Future directions in the study of 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine include exploring its role in developing next-generation therapeutics. By leveraging structural diversity through combinatorial chemistry and high-throughput screening, researchers aim to identify novel analogs with enhanced pharmacological properties. Additionally, investigating the compound's behavior in vivo could provide insights into its potential as a lead compound for drug development or as a tool compound for mechanistic studies.

In conclusion,6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine (CAS No. 1361670-96-3) represents a fascinating molecule with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features offer opportunities for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies,this compound is poised to remain a valuable asset in the chemist's toolkit.

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